2-(4-Phenylcyclohexyl)acetohydrazide
Description
2-(4-Phenylcyclohexyl)acetohydrazide is a hydrazide derivative featuring a phenyl-substituted cyclohexyl moiety attached to an acetohydrazide core.
Properties
IUPAC Name |
2-(4-phenylcyclohexyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWNSMWQJCWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)NN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Phenylcyclohexyl)acetohydrazide typically involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial production methods for acyl hydrazides, including 2-(4-Phenylcyclohexyl)acetohydrazide, may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods can include the use of metal-based catalysts such as rhodium or copper, as well as non-metal-based approaches like aerobic or photoorganocatalytic processes .
Chemical Reactions Analysis
2-(4-Phenylcyclohexyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives or amines.
Substitution: Substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted hydrazides or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield acyl azides, while reduction with sodium borohydride can produce hydrazine derivatives .
Scientific Research Applications
2-(4-Phenylcyclohexyl)acetohydrazide has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 2-(4-Phenylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, hydrazide derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or irreversible binding to the enzyme .
In the case of biological activities, the compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
Acetohydrazide derivatives are typically synthesized by condensing hydrazide intermediates with aldehydes or ketones. The pharmacological profile of these compounds is highly dependent on the nature of substituents. Below is a comparative analysis based on key structural features:
Key Findings from Structural Comparisons
Anticholinesterase Activity : Hydroxyl substituents at the para position (e.g., compound 206) enhance acetylcholinesterase (AChE) inhibition, though potency remains lower than reference drugs like galantamine .
Anti-Inflammatory Activity : Chloro-substituted arylidene derivatives (e.g., compound 9d) exhibit significant edema reduction, comparable to diclofenac, likely due to enhanced electron-withdrawing effects stabilizing ligand-receptor interactions .
Antimicrobial Activity : Cyclization of the hydrazide group into heterocycles (e.g., 1,3,4-oxadiazole in compound 3) improves antimicrobial efficacy, with MIC values as low as 30.2 µg/cm³ . Thioether-linked pyrimidine derivatives (e.g., compound in ) show enhanced activity against fungal pathogens, surpassing standard drugs like ceftriaxone .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents (e.g., compound 9d in ) improve anti-inflammatory and enzyme inhibitory activities by enhancing electrophilicity.
- Heterocyclic Integration : Thioether, pyrimidine, or oxadiazole rings (e.g., ) improve antimicrobial potency by disrupting microbial cell membranes or enzyme function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
